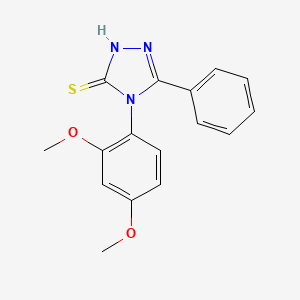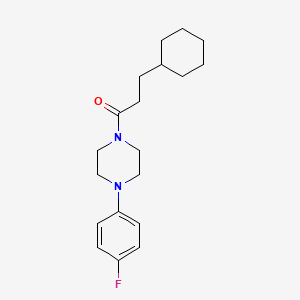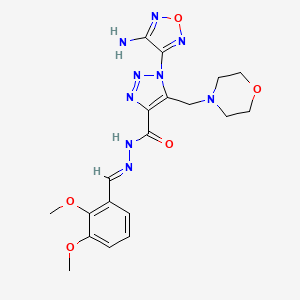
2-formyl-3,5-dimethoxyphenyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-formyl-3,5-dimethoxyphenyl diethylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DDC or diethylcarbamoyl-2-formyl-3,5-dimethoxyphenyl phosphate. It is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
DDC has been extensively studied for its potential applications in various fields. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This makes DDC a potential candidate for the treatment of Alzheimer's disease, a condition characterized by a decrease in acetylcholine levels in the brain.
DDC has also been studied for its potential use as a pesticide. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase in insects, making it a potential candidate for the development of insecticides.
Mechanism of Action
DDC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, DDC increases the levels of acetylcholine in the brain, leading to improved cognitive function. In insects, DDC inhibits the activity of acetylcholinesterase, leading to paralysis and death.
Biochemical and Physiological Effects
DDC has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been found to be an effective insecticide, leading to paralysis and death in insects.
Advantages and Limitations for Lab Experiments
One advantage of DDC is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Another advantage is its potential applications in various fields, including medicine and agriculture.
One limitation of DDC is its potential toxicity. It has been found to be toxic to humans and animals when ingested or inhaled. Another limitation is its potential environmental impact, as it may persist in the soil and water.
Future Directions
There are several future directions for the research on DDC. One direction is the development of DDC-based drugs for the treatment of Alzheimer's disease. Another direction is the development of DDC-based insecticides for agricultural use. Additionally, further research is needed to understand the potential environmental impact of DDC and to develop methods for its safe disposal.
Synthesis Methods
DDC can be synthesized by reacting 2-formyl-3,5-dimethoxyphenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DDC and hydrogen chloride gas. The synthesis method is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-15(6-2)14(17)20-13-8-10(18-3)7-12(19-4)11(13)9-16/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJLEFLIWDTTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC(=C1C=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)

![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)




![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)